LumefantrineDioxiranylDimer(E/Z-Mixture)

Description

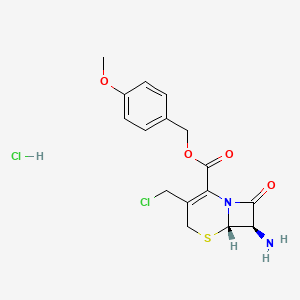

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a structural analogue and specified impurity of lumefantrine, a key antimalarial drug used in combination therapies (e.g., with artemether) . It is characterized as a dimeric derivative formed via a dioxiranyl linkage between two lumefantrine units, existing as an E/Z stereoisomeric mixture . Its molecular formula is C₄₄H₂₄Cl₆O₂ (MW: 797.38), distinguishing it from the parent compound (C₃₀H₃₂Cl₃NO, MW: 528.94) . While lumefantrine functions by inhibiting heme detoxification in Plasmodium parasites, the dimer’s biological activity remains understudied. It is primarily identified in stability studies and pharmaceutical quality control as Impurity C .

Properties

Molecular Formula |

C16H18Cl2N2O4S |

|---|---|

Molecular Weight |

405.3 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl (6S,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H17ClN2O4S.ClH/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15;/h2-5,12,15H,6-8,18H2,1H3;1H/t12-,15+;/m1./s1 |

InChI Key |

LYIIGHOYDRRHAJ-YLCXCWDSSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@@H]3N2C(=O)[C@H]3N)CCl.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Table 1: Physicochemical Properties of Lumefantrine Dioxiranyl Dimer vs. Analogues

Key Observations :

- Unlike lumefantrine salts (e.g., 1-octyl sulfate), the dimer lacks evidence of solubility enhancement via counterion interactions .

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters

Key Observations :

- The dimer’s absorption may be slower (↑ Tmax) due to steric hindrance from its dimeric structure .

- Limited data suggest lumefantrine’s metabolite, desbutyl-lumefantrine, has reduced efficacy, raising concerns about the dimer’s therapeutic utility .

Efficacy and Stability

Table 3: Efficacy in Antimalarial Activity

Key Observations :

- Lumefantrine’s efficacy is heavily dependent on combination therapy (e.g., with artemether), while the dimer lacks efficacy data .

- Stability studies indicate lumefantrine forms degradation impurities (e.g., DBK) under stress, but the dimer’s stability profile remains uncharacterized .

Toxicity and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.